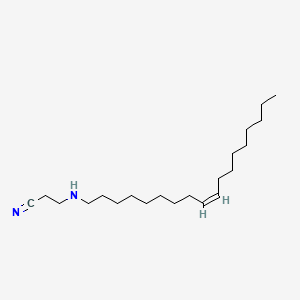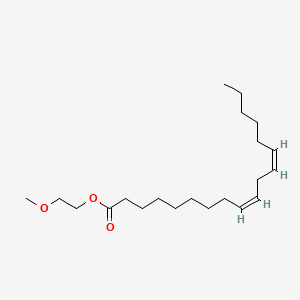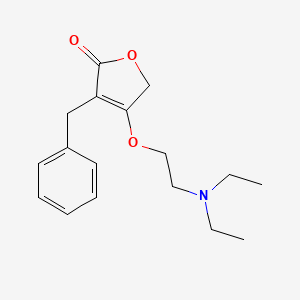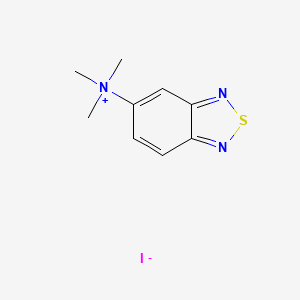
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is a chemical compound with a unique structure that includes a benzothiadiazole ring and a trimethylammonium group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide typically involves the reaction of benzothiadiazole derivatives with trimethylamine and an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, cyanides; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the iodide ion.
Aplicaciones Científicas De Investigación
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving cellular signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide: Similar structure but with different substituents, leading to varied properties and applications.
(2,1,3-Benzothia(S IV)diazol-5-yl)ethylammonium iodide: Another related compound with distinct functional groups.
Uniqueness
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is unique due to its specific combination of the benzothiadiazole ring and trimethylammonium group, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
60045-74-1 |
|---|---|
Fórmula molecular |
C9H12IN3S |
Peso molecular |
321.18 g/mol |
Nombre IUPAC |
2,1,3-benzothiadiazol-5-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H12N3S.HI/c1-12(2,3)7-4-5-8-9(6-7)11-13-10-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WXNOHMLYCRNNCP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



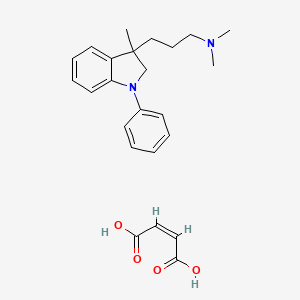


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
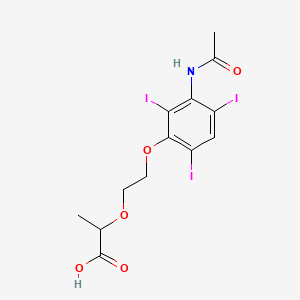
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
